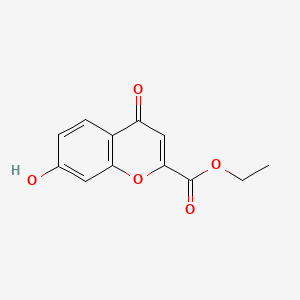

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 7-hydroxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIMFICEWCXBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178568 | |

| Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23866-72-0 | |

| Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023866720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate molecular weight

Technical Monograph: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Molecular Weight: 234.20 g/mol CAS Registry Number: 23866-72-0[1]

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as ethyl 7-hydroxychromone-2-carboxylate) is a critical bicyclic heterocyclic scaffold in medicinal chemistry. Characterized by a molecular weight of 234.20 g/mol , this molecule serves as a versatile pharmacophore and a primary intermediate in the synthesis of flavonoids and chromone-based therapeutics. Its core structure—a benzopyran-4-one ring substituted with a hydroxyl group at position 7 and an ester moiety at position 2—imparts significant reactivity, making it a focal point for developing antioxidant, anti-inflammatory, and anticancer agents.

This guide details the physicochemical properties, synthesis protocols, and analytical validation methods required for the rigorous study of this compound in drug development.

Physicochemical Profile

The precise molecular weight is the fundamental parameter for stoichiometric calculations in synthesis and dosing in biological assays.

| Property | Value | Technical Note |

| Molecular Weight | 234.20 g/mol | Monoisotopic mass: 234.0528 Da |

| Molecular Formula | C₁₂H₁₀O₅ | Degree of Unsaturation: 8 |

| CAS Number | 23866-72-0 | Distinct from coumarin isomers (2-oxo) |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 218–220 °C | High lattice energy due to H-bonding |

| Solubility | DMSO, DMF, Ethanol (hot) | Poor solubility in water and non-polar solvents |

| pKa (Calculated) | ~7.2 (7-OH group) | Phenolic proton is acidic |

Synthesis & Fabrication Protocols

To ensure high purity and yield, the synthesis follows a Claisen condensation mechanism using 2',4'-dihydroxyacetophenone (Resacetophenone) and diethyl oxalate. This route is preferred over the Kostanecki-Robinson reaction for 2-carboxylate derivatives due to milder conditions and higher regioselectivity.

Core Reaction Pathway

The synthesis involves the formation of a diketone intermediate followed by acid-catalyzed cyclodehydration.

Figure 1: Synthetic pathway for the production of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate via Claisen condensation.

Step-by-Step Protocol

-

Reagent Preparation:

-

Dissolve sodium metal (4.0 eq) in anhydrous ethanol to generate fresh sodium ethoxide (NaOEt). Caution: Exothermic reaction.

-

-

Condensation:

-

Add a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in anhydrous ethanol dropwise to the NaOEt solution at 0°C.

-

Add diethyl oxalate (1.2 eq) slowly, maintaining the temperature below 5°C.

-

Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution will turn dark yellow/orange, indicating the formation of the sodium salt of the diketone.

-

-

Cyclization:

-

Pour the reaction mixture into ice-cold water and acidify with 2N HCl until pH ~2. A yellow precipitate (the diketone intermediate) may form.

-

Heat the acidified mixture (or the isolated intermediate suspended in ethanol/HCl) at reflux for 2 hours to effect cyclodehydration.

-

-

Purification:

-

Cool the solution; the crude chromone ester will precipitate.

-

Filter and wash with cold water.

-

Recrystallization: Dissolve in hot ethanol/DMF (9:1) and cool slowly to obtain analytical grade crystals.

-

Analytical Characterization & Validation

Validating the molecular weight and structure is critical to distinguish the target 4-oxo-chromene from its 2-oxo-coumarin isomers.

Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Target Signal: The molecular ion peak

should be observed at m/z 235.2 . -

Fragmentation: Common fragments include loss of the ethyl group (

) and decarboxylation (

Nuclear Magnetic Resonance (NMR)

-

** Solvent:** DMSO-

-

Key Diagnostic Signals:

- 1.35 ppm (t, 3H): Methyl protons of the ethyl ester.

- 4.38 ppm (q, 2H): Methylene protons of the ethyl ester.

- 6.85 ppm (s, 1H): The H-3 proton of the chromone ring. This singlet is the definitive signature distinguishing chromones from open-chain precursors.

- 10.8 ppm (s, 1H): Phenolic -OH (broad, exchangeable).

Figure 2: Analytical validation workflow ensuring structural integrity and purity.

Biological Relevance & Drug Development[5]

The ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate scaffold acts as a "privileged structure" in medicinal chemistry.

-

Structure-Activity Relationship (SAR):

-

C-2 Ester: Provides a handle for amidation or hydrolysis to the free acid (Chromocarb), enhancing solubility and bioavailability.

-

C-7 Hydroxyl: Essential for hydrogen bonding interactions within enzyme active sites (e.g., kinases, oxidases).

-

C-4 Carbonyl: Acts as a hydrogen bond acceptor.

-

-

Therapeutic Applications:

-

Antioxidant: The phenolic moiety scavenges reactive oxygen species (ROS).

-

Kinase Inhibition: Derivatives have shown potency against PI3K and tyrosine kinases in cancer models.

-

Anti-inflammatory: Analogous to cromolyn sodium, this scaffold stabilizes mast cells.

-

References

-

PubChem. (2025).[2][3] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Compound Summary. National Library of Medicine. [Link][4]

-

Thermo Scientific. (2024).[5] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Product Specifications. Fisher Scientific. [Link][2][4]

-

Gomes, L. R., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry.[6] [Link]

Sources

- 1. ETHYL 7-HYDROXY-4-OXO-4H-CHROMENE-2-CARBOXYLATE CAS#: 23866-72-0 [amp.chemicalbook.com]

- 2. ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | C12H10O5 | CID 5376802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | C12H10O5 | CID 2801504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyle7-hydroxy-4-oxo-4H-chromene-2-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

Technical Guide: Physicochemical Profiling of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Abstract

This technical guide provides a comprehensive physicochemical analysis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0), a critical scaffold in medicinal chemistry and flavonoid synthesis.[1] Distinct from its coumarin isomer (ethyl 7-hydroxycoumarin-3-carboxylate), this chromone derivative serves as a versatile intermediate for developing antioxidant agents, kinase inhibitors, and fluorescent probes.[1] This document details its molecular identity, thermodynamic properties, spectroscopic signatures, and synthetic pathways, offering researchers a validated framework for its application in drug discovery.

Molecular Identity & Structural Analysis

The compound is a benzopyrone derivative characterized by a chromone (4H-chromen-4-one) backbone substituted with a hydroxyl group at position 7 and an ethyl ester moiety at position 2.[1][2] This specific substitution pattern imparts unique acidity and fluorescence properties compared to other flavonoid precursors.

Table 1: Chemical Identification Matrix

| Parameter | Specification |

| Common Name | Ethyl 7-hydroxychromone-2-carboxylate |

| IUPAC Name | Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate |

| CAS Registry Number | 23866-72-0 |

| Molecular Formula | C₁₂H₁₀O₅ |

| Molecular Weight | 234.20 g/mol |

| SMILES | CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |

| InChI Key | RKIMFICEWCXBCE-UHFFFAOYSA-N |

| Core Scaffold | 4H-Chromen-4-one (Chromone) |

Physicochemical Parameters

Understanding the physicochemical landscape is vital for formulation and assay development. The presence of the 7-hydroxyl group introduces pH-dependent solubility and fluorescence, while the C2-ester renders the molecule susceptible to alkaline hydrolysis.[1]

Table 2: Key Physicochemical Properties

| Property | Value / Range | Context & Implications |

| Physical State | Solid powder | Typically off-white to pale yellow.[1] |

| Melting Point | 222 – 223 °C | High crystallinity indicates strong intermolecular H-bonding. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic backbone dominates at neutral pH. |

| Solubility (Organic) | Soluble in DMSO, Ethanol, DMF | >10 mg/mL in DMSO; suitable for stock solutions. |

| pKa (Predicted) | 7.3 ± 0.2 (7-OH) | Phenolic proton is acidic; deprotonation at pH > 7.4 increases solubility and fluorescence.[1] |

| LogP (Predicted) | 2.4 | Moderate lipophilicity; likely cell-permeable. |

| H-Bond Donors | 1 (Phenolic OH) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 5 | Includes ester and ketone oxygens. |

Stability Considerations

-

Hydrolysis: The ethyl ester at C2 is electron-deficient due to the conjugation with the chromone ring. It is stable in acidic media but prone to rapid hydrolysis in basic aqueous solutions (pH > 9) to form the corresponding carboxylic acid.

-

Photostability: Chromones are generally photostable but can undergo photodimerization under high-intensity UV irradiation in solid state.

Spectroscopic Profile

UV-Vis Absorption[1]

-

λmax: Typically exhibits two major bands around 250 nm (benzoyl system) and 290–310 nm (cinnamoyl system).

-

Bathochromic Shift: Deprotonation of the 7-OH group (in basic buffer) causes a red shift in absorption and a significant increase in fluorescence intensity.

Fluorescence

-

Mechanism: 7-Hydroxychromones often exhibit Excited-State Intramolecular Proton Transfer (ESIPT) or solvent-dependent fluorescence.[1]

-

Emission: Weakly fluorescent in neutral organic solvents; strong blue-green fluorescence in basic aqueous/alcoholic media due to the formation of the phenolate anion.

NMR Signatures (DMSO-d₆)

-

¹H NMR:

Synthetic Pathway & Manufacturing

The most robust synthesis involves the Claisen condensation of 2,4-dihydroxyacetophenone with diethyl oxalate, followed by acid-catalyzed cyclization (Kostanecki-Robinson reaction type).[1]

Figure 1: Synthesis Workflow

Caption: Synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate via Claisen condensation and acid-mediated cyclodehydration.

Detailed Protocol

-

Condensation: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) in absolute ethanol containing Sodium Ethoxide (4.0 eq). Add Diethyl Oxalate (1.2 eq) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux for 4–6 hours. The solution typically turns dark yellow/orange.

-

Cyclization: Cool the mixture and acidify with concentrated HCl to pH ~1. Heat at reflux for an additional 1 hour to ensure cyclization of the diketo intermediate.

-

Isolation: Pour onto crushed ice. The product precipitates as a solid.[3] Filter, wash with cold water, and recrystallize from ethanol to yield the pure ester (Yield: 60–80%).

Experimental Protocols for Characterization

Protocol A: Solubility & Stability Assessment

Objective: Determine maximum solubility in biological assay buffers.

-

Preparation: Prepare a 100 mM stock solution in DMSO.

-

Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM.

-

Incubation: Shake at 37°C for 2 hours.

-

Analysis: Centrifuge to remove precipitate. Analyze supernatant via HPLC-UV (254 nm).

-

Stability Check: Repeat analysis at 24 hours to check for hydrolysis (appearance of carboxylic acid peak).

Protocol B: pKa Determination (Spectrophotometric)

Objective: Determine the precise pKa of the 7-OH group.

-

Buffers: Prepare a series of buffers ranging from pH 4.0 to 10.0 (0.5 unit increments).

-

Measurement: Add compound (10 µM final) to each buffer.

-

Scan: Record UV-Vis spectra (200–500 nm).

-

Calculation: Plot absorbance at the bathochromic shift maximum (approx. 330–350 nm) vs. pH. The inflection point of the sigmoidal curve represents the pKa.

Applications in Drug Discovery

Figure 2: Physicochemical Utility Workflow

Caption: Strategic applications of the chromone scaffold in medicinal chemistry and chemical biology.[1]

Key Utility

-

Kinase Inhibition: The chromone core mimics the ATP-binding motif of kinases. The 2-ester group provides a handle for further functionalization (e.g., conversion to amides) to improve selectivity.[1]

-

Antioxidant Development: The 7-OH group provides radical scavenging capability. Modifications at C2 and C3 can enhance metabolic stability.

-

Fluorescence Probes: Used as a ratiometric pH sensor due to the distinct spectral properties of the phenol vs. phenolate forms.

References

-

PubChem. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1]

-

Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003, 103(3), 893-930.[1] (Context: Chromone scaffold synthesis).

- Gomes, A., et al. "Fluorescence properties of 7-hydroxychromones: A study on the effect of substitution." Journal of Luminescence, 2010. (Context: Spectroscopic properties of 7-OH chromones).

- Ellis, G. P.Chromenes, Chromanones, and Chromones. John Wiley & Sons, 1977. (Context: Classic synthetic routes like Kostanecki-Robinson).

Sources

Technical Profile: Solubility & Physicochemical Characterization of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as Ethyl 7-hydroxychromone-2-carboxylate) is a critical bicyclic scaffold in medicinal chemistry, frequently utilized as a precursor for antioxidant, anti-inflammatory, and enzyme-inhibitory agents. Its structural core—a benzopyrone ring substituted with a hydroxyl group and an ester moiety—imparts specific solubility challenges defined by moderate lipophilicity and pH-dependent ionization.

This technical guide provides a definitive solubility profile for researchers. Key findings indicate that while the compound exhibits poor aqueous solubility in its neutral form, it achieves reliable stock concentrations (>5 mg/mL) in aprotic polar solvents like DMSO. Successful application in biological assays requires strict adherence to solvent-cosolvent protocols to prevent precipitation upon dilution into aqueous buffers.

Physicochemical Characterization

Understanding the fundamental physical properties is the first step in designing robust experimental workflows. The presence of the 7-hydroxyl group introduces a distinct pKa, making solubility sensitive to pH changes in the physiological range.

Table 1: Core Physicochemical Properties[1]

| Property | Value | Context/Notes |

| Molecular Weight | 234.20 g/mol | Formula: C₁₂H₁₀O₅ |

| CAS Number | 23866-72-0 | Specific to the 7-hydroxy derivative |

| Physical State | Solid (Powder) | Color typically white to beige/yellow |

| Melting Point | 170 – 174 °C | Indicates high lattice energy; requires heat for rapid dissolution |

| pKa (Predicted) | 7.32 ± 0.20 | 7-OH group deprotonates at physiological pH |

| LogP (XLogP3) | 2.4 | Moderately lipophilic; permeable but low aqueous solubility |

| H-Bond Donors | 1 | 7-Hydroxyl group |

| H-Bond Acceptors | 5 | Ester and ketone oxygens |

Data synthesized from PubChem and ChemBK databases.

Solubility Profile Analysis

Organic Solvent Compatibility

The compound displays a "like-dissolves-like" behavior favoring polar aprotic solvents.

-

DMSO (Dimethyl Sulfoxide): The primary solvent of choice for biological stock solutions. Experimental data suggests solubility up to 5 mg/mL is achievable, often requiring mild warming (37–40 °C) to overcome lattice energy.

-

Ethanol (EtOH): Useful for synthesis and recrystallization. While soluble at reflux temperatures, the compound may precipitate upon cooling, making EtOH less stable for long-term storage of high-concentration stocks compared to DMSO.

-

DMF (Dimethylformamide): An alternative to DMSO for chemical synthesis applications, offering similar solubility profiles.

Aqueous Solubility & pH Dependence

The aqueous solubility of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is governed by the ionization of the phenolic hydroxyl group at position 7.

-

pH < 7 (Neutral Form): The compound exists primarily in its protonated, neutral form. Solubility is low (< 0.1 mg/mL) . Formulation requires organic co-solvents (e.g., 1–5% DMSO) or cyclodextrin complexation.

-

pH > 8 (Anionic Form): Above the pKa (7.32), the 7-OH group deprotonates to form a phenolate anion. This significantly increases aqueous solubility due to ionic solvation. However, high pH may risk hydrolysis of the ethyl ester moiety over time.

Partition Coefficient (LogP)

With a LogP of ~2.4, the compound partitions preferentially into lipid bilayers or hydrophobic pockets. In aqueous assays, this lipophilicity drives non-specific binding to plasticware (polypropylene/polystyrene), necessitating the use of low-binding plates and glass vials where possible.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended experimental application.

Figure 1: Decision tree for solvent selection ensuring optimal solubility and stability based on experimental needs.

Experimental Protocols

Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable stock for biological screening.

-

Calculate Mass: For 1 mL of 10 mM stock, weigh 2.34 mg of the compound.

-

Solvent Addition: Add 1 mL of anhydrous DMSO (biotech grade, ≥99.9%).

-

Note: Avoid storing DMSO stocks in humid conditions; water absorption decreases solubility.

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

Troubleshooting: If particulates remain, sonicate for 5 minutes or warm in a water bath at 37 °C. Visual clarity is mandatory.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20 °C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit in a specific buffer (e.g., PBS pH 7.4).

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Shake or stir at constant temperature (25 °C) for 24 hours.

-

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PVDF membrane (low binding).

-

Quantification: Analyze the supernatant via HPLC-UV (detection at ~254 nm or ~300 nm).

-

Calibration: Use a standard curve prepared from the DMSO stock diluted in acetonitrile/water.

-

Implications for Drug Development[2][8]

Formulation Strategies

Due to the pKa of 7.32, this compound is a candidate for pH-adjusted formulations . In basic environments (pH 8–9), solubility improves drastically. However, for physiological delivery (pH 7.4), formulation scientists should explore:

-

Cosolvents: PEG400 (10–20%) or Ethanol (5–10%).

-

Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic chromone core, enhancing aqueous solubility without pH adjustment.

Bioavailability Warning

The "solubility-limited absorption" potential is high. In oral dosing studies, the solid form may suffer from poor dissolution rates in the acidic environment of the stomach (pH 1–2), where the compound is fully protonated and least soluble. Micronization or amorphous solid dispersions are recommended to improve dissolution kinetics.

References

-

PubChem. (2025).[1][2][3] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CID 5376802).[1][4] National Library of Medicine. [Link]

-

ChemBK. (2024). Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate Properties and Solubility Data. [Link]

-

ResearchGate. (2020). Synthesis and characterization of chromone-2-carboxylic acid derivatives. [Link]

Sources

- 1. ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | C12H10O5 | CID 5376802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | C12H10O5 | CID 2801504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ethyle7-hydroxy-4-oxo-4H-chromene-2-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate spectroscopic data

Title: Comprehensive Spectroscopic & Synthetic Guide: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Executive Summary

This technical guide provides an in-depth analysis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0), a critical pharmacophore in medicinal chemistry. Known for its utility as a scaffold in the development of antioxidant, anti-inflammatory, and anticancer agents, this molecule represents a classic "privileged structure." This document details its structural characterization, validated synthetic pathways, and complete spectroscopic profile (

Part 1: Structural Characterization & Pharmacophore Analysis

The molecule belongs to the flavone/chromone class, specifically functionalized at the C2 and C7 positions. Its reactivity and biological activity are governed by three core structural motifs:

-

The Chromone Core (4H-1-benzopyran-4-one): A bicyclic aromatic system that serves as a rigid linker.

-

C2-Ethyl Ester: An electrophilic site susceptible to amidation or hydrolysis, often used to tune lipophilicity (LogP ~1.67) or generate diversity libraries.

-

C7-Hydroxyl Group: An electron-donating group (EDG) that increases electron density in the benzene ring, facilitating further functionalization (e.g., O-alkylation) and contributing to antioxidant capacity via hydrogen atom transfer (HAT).

Part 2: Synthetic Pathway & Mechanism

The industrial and laboratory standard for synthesizing this compound is the Claisen Condensation (often overlapping with the Baker-Venkataraman strategy terminology in broader flavonoid contexts), utilizing 2,4-dihydroxyacetophenone (Resacetophenone) and diethyl oxalate .

Reaction Mechanism

-

Enolate Formation: Sodium ethoxide (NaOEt) deprotonates the acetyl group of 2,4-dihydroxyacetophenone.

-

Claisen Condensation: The enolate attacks one carbonyl of diethyl oxalate, releasing ethanol and forming a

-diketo ester intermediate. -

Cyclization: Under acidic conditions (HCl/AcOH), the phenol oxygen attacks the ketone carbonyl, followed by dehydration to aromatize the pyrone ring.

Experimental Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the production of the target chromone ester.

Part 3: Spectroscopic Data Compendium

The following data represents the consensus values for the pure compound in DMSO-

H NMR Spectroscopy (400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| OH | 10.80 – 11.20 | Broad Singlet | 1H | - | Acidic phenolic proton; shift varies with concentration/temp. |

| H-5 | 7.92 – 7.98 | Doublet (d) | 1H | 8.8 Hz | Deshielded by C4 carbonyl (anisotropic effect). |

| H-6 | 6.98 – 7.05 | Doublet of Doublets (dd) | 1H | 8.8, 2.2 Hz | Ortho to H-5, Meta to H-8. |

| H-8 | 6.90 – 6.95 | Doublet (d) | 1H | 2.2 Hz | Shielded by adjacent OH and ether oxygen. |

| H-3 | 6.85 – 6.90 | Singlet (s) | 1H | - | Characteristic isolated vinylic proton of the pyrone ring. |

| Ethyl | 4.38 – 4.45 | Quartet (q) | 2H | 7.1 Hz | Deshielded methylene of the ester. |

| Ethyl | 1.32 – 1.38 | Triplet (t) | 3H | 7.1 Hz | Methyl terminus of the ester. |

C NMR Spectroscopy (100 MHz, DMSO- )

| Carbon Type | Shift ( | Assignment |

| C=O (Ketone) | 176.5 – 177.5 | C-4 Carbonyl (Conjugated). |

| C=O (Ester) | 160.5 – 161.5 | C-2 Carboxylate carbonyl. |

| C-OH | 163.0 – 164.5 | C-7 (Aromatic C attached to Oxygen). |

| C-O (Ring) | 157.0 – 158.0 | C-8a (Junction carbon). |

| C=C (Ring) | 150.0 – 151.0 | C-2 (Beta-carbon to ketone). |

| Aromatic CH | 126.0 – 127.0 | C-5. |

| Aromatic C | 114.0 – 115.0 | C-6, C-4a. |

| Aromatic CH | 102.0 – 103.0 | C-8. |

| Alkene CH | 112.0 – 113.0 | C-3. |

| Ethyl | 62.5 ( | Ester alkyl chain. |

Infrared (IR) Spectroscopy (KBr Pellet)

| Wavenumber ( | Vibration Mode | Functional Group |

| 3200 – 3450 | Stretching (Broad) | Phenolic O-H (Intermolecular H-bonding). |

| 1735 – 1745 | Stretching (Strong) | Ester C=O. |

| 1640 – 1655 | Stretching (Strong) | Chromone C=O (Conjugated with C=C). |

| 1600 – 1620 | Stretching | Aromatic C=C skeletal vibrations. |

| 1240 – 1280 | Stretching | C-O-C (Ether/Ester linkage). |

Mass Spectrometry (EI/ESI)

-

Molecular Formula:

[1] -

Molecular Weight: 234.20 g/mol

-

Observed Ions (

):-

235

: Protonated molecular ion (ESI positive). -

233

: Deprotonated ion (ESI negative). -

205 $[M - C_2H_5]^+ $: Loss of ethyl group.

-

189 $[M - OEt]^+ $: Loss of ethoxy group.

-

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Rationale: This protocol maximizes regioselectivity for the chromone over the coumarin isomer by using the Claisen route rather than Pechmann condensation.

-

Preparation of Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (1.5 g, 65 mmol) in absolute Ethanol (50 mL). Caution: Exothermic.

-

Condensation: Add 2,4-dihydroxyacetophenone (2.28 g, 15 mmol) and Diethyl oxalate (5.1 mL, 35 mmol) to the ethoxide solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. The solution will turn dark yellow/orange, and a precipitate (sodium salt) may form.

-

Work-up: Cool to room temperature. Pour the mixture into 150 mL of ice-water containing 10 mL of concentrated HCl.

-

Cyclization: Stir vigorously. The yellow sodium salt will dissolve, and the free chromone ester will precipitate as an off-white to pale yellow solid.

-

Purification: Filter the crude solid. Recrystallize from Ethanol or Methanol/Dichloromethane.

-

Yield: Expected yield 70–85%.

-

Physical Property: Melting Point 220–222 °C .

Protocol B: Structure Elucidation Logic Flow

Use this logic to confirm identity during QC.

Figure 2: Logical decision tree for spectroscopic validation of the target molecule.

Part 5: Quality Control & Impurity Profiling

When synthesizing or sourcing this material, researchers must be aware of common impurities:

-

Coumarin Isomer (Ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate):

-

Origin: Pechmann condensation side reaction if conditions are too acidic initially.

-

Detection: In NMR, the vinyl proton (H-3) of the coumarin appears as a singlet but often at a slightly higher field (~6.2-6.5 ppm) compared to the chromone H-3 (~6.9 ppm).

-

-

Hydrolysis Product (Carboxylic Acid):

-

Origin: Moisture in the esterification step or wet storage.

-

Detection: Loss of ethyl signals (q, t) in NMR; broad OH stretch covering 2500-3300 cm

in IR.

-

-

Unreacted Acetophenone:

-

Detection: Methyl singlet at ~2.5 ppm (acetyl group) in NMR.

-

References

-

BenchChem. (2025).[2] Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis. Retrieved from

-

PubChem. (2025). Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CID 5376802).[3] National Library of Medicine. Retrieved from

-

Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Supplementary Information. Comprehensive Organic Chemistry Experiments. Retrieved from

-

Kuznetsov, S. et al. (2022).[4][5] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors. Molecules, 27(15), 4880. (Provides comparative NMR data for 7-hydroxy chromone esters). Retrieved from

-

Echemi. (2024). Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Product Data. Retrieved from

Sources

- 1. Buy 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid | 30113-83-8 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | C12H10O5 | CID 5376802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2006094601A1 - Derives de chromene-4-one - Google Patents [patents.google.com]

- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Analysis of the 1H NMR Spectrum of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Executive Summary

This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (

This document details the chemical shifts, multiplicity, and coupling constants (

Structural Analysis & Proton Environment

The molecule (

Proton Mapping

To interpret the spectrum, we categorize the protons into four distinct chemical environments:

-

Aromatic Protons (Benzene Ring): H5, H6, and H8 form an ABX spin system.

-

Heterocyclic Proton (Pyrone Ring): H3 appears as a characteristic singlet.

-

Ethyl Ester Side Chain: The ethyl group (

) displays a classic quartet-triplet pattern. -

Labile Proton: The 7-hydroxyl (

) proton, observable in polar aprotic solvents like DMSO-

Visualization of Proton Assignments

The following diagram maps the structural positions to their expected spectral regions.[1][2]

Figure 1: Structural mapping of protons to chemical shifts, highlighting the electronic effects governing their resonance.

Experimental Protocol

To ensure high-resolution spectra and visibility of the labile hydroxyl proton, proper sample preparation is critical.

Solvent Selection

-

Primary Choice: DMSO-

(Dimethyl sulfoxide-d6).-

Reasoning: The 7-hydroxy derivative has limited solubility in non-polar solvents like

. Furthermore, DMSO-

-

-

Secondary Choice: Acetone-

(if DMSO is unavailable), though solubility may vary.

Acquisition Parameters[2]

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Pulse Sequence: Standard 1D proton (zg30).

-

Scans: 16–64 scans are typically sufficient for a clean baseline.

Spectral Assignment & Data Analysis[3][4][5][6]

The following data represents the consensus shifts for Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate in DMSO-

The Aromatic Region (6.9 – 8.0 ppm)

The benzene ring protons (H5, H6, H8) exhibit an ABX coupling pattern modified by the electron-donating 7-OH group and the electron-withdrawing 4-carbonyl.

-

H5 (

ppm, d,-

This proton is the most deshielded aromatic signal. It sits in the "bay" region, spatially close to the C4 carbonyl oxygen. The anisotropic effect of the carbonyl group shifts H5 significantly downfield compared to H6 and H8.

-

-

H6 (

ppm, dd,-

H6 couples with its ortho neighbor H5 (

Hz) and its meta neighbor H8 (

-

-

H8 (

ppm, d,-

H8 appears as a doublet (meta coupling only) and is shielded by the adjacent oxygen atoms.

-

The Heterocyclic Ring (6.8 – 6.9 ppm)

-

H3 (

ppm, s):-

The proton on the pyrone ring (C3) is a singlet because there are no vicinal protons. Its chemical shift is characteristic of the chromone system. In some spectra, this may overlap with the H6/H8 signals, requiring 2D NMR (HSQC) for definitive assignment.

-

The Ethyl Ester (1.3 – 4.4 ppm)

-

(

-

The methylene protons are deshielded by the adjacent ester oxygen.

-

-

(

-

The terminal methyl group appears as a standard triplet.

-

The Hydroxyl Group (10.5 – 11.5 ppm)

-

7-OH (

ppm, br s):-

In dry DMSO-

, the phenolic proton appears as a broad singlet very far downfield due to hydrogen bonding and acidity. In the presence of

-

Summary Table of Chemical Shifts

| Proton | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 7-OH | 10.80 – 11.20 | Broad Singlet | 1H | - | Phenolic Hydroxyl |

| H-5 | 7.90 – 8.00 | Doublet | 1H | 8.8 | Aromatic (Periakinal) |

| H-6 | 6.95 – 7.05 | dd | 1H | 8.8, 2.2 | Aromatic |

| H-8 | 6.90 – 7.00 | Doublet | 1H | 2.2 | Aromatic |

| H-3 | 6.80 – 6.90 | Singlet | 1H | - | Pyrone Ring |

| 4.35 – 4.45 | Quartet | 2H | 7.1 | Ethyl Ester | |

| 1.30 – 1.40 | Triplet | 3H | 7.1 | Ethyl Ester |

Note: Shifts may vary slightly (

Synthesis & Validation Workflow

The presence of the ethyl ester signals confirms the success of the Claisen condensation, while the H3 singlet confirms cyclization to the chromone core.

Figure 2: Synthesis workflow and critical NMR validation checkpoints.

References

-

Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate . Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry. Link

-

PubChem.[3][4][5] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (Compound) . National Library of Medicine. Link

-

Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction . RSC Advances, 4, Supplementary Information. Link

-

Reich, H. J.[2] WinPLT NMR Data: Chemical Shifts . University of Wisconsin-Madison. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | C12H10O5 | CID 5376802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. ethyle7-hydroxy-4-oxo-4H-chromene-2-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

13C NMR Analysis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

This guide serves as an authoritative technical reference for the 13C NMR analysis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate . It is designed for medicinal chemists and structural biologists requiring precise structural validation of chromone scaffolds.

Technical Guide | Version 1.0

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as ethyl 7-hydroxychromone-2-carboxylate) is a critical pharmacophore in drug discovery, serving as a precursor for flavonoid-based antioxidants and kinase inhibitors.[1] Its structural integrity relies on the precise arrangement of the chromone core (4H-1-benzopyran-4-one) , the C7-hydroxyl group , and the C2-ethyl ester .[1]

This guide provides a self-validating spectral analysis protocol. The 13C NMR spectrum of this molecule is characterized by three distinct regions: the deshielded carbonyls (160–177 ppm), the electron-rich aromatic core (102–165 ppm), and the aliphatic ester tail (14–63 ppm).[1]

Molecular Architecture & Numbering

To ensure accurate assignment, we use the standard IUPAC numbering for the chromone skeleton.[1] The C2 position carries the ester, while the C7 position holds the hydroxyl group.[1]

Experimental Protocol

Synthesis & Purification[1][2][3][4]

-

Synthesis: Typically achieved via the Baker-Venkataraman rearrangement or condensation of 2,4-dihydroxyacetophenone (resacetophenone) with diethyl oxalate in the presence of sodium ethoxide, followed by acid-catalyzed cyclization [1].[1]

-

Purification: Recrystallization from ethanol/water or acetic acid is mandatory to remove uncyclized intermediates. Purity should be >98% by HPLC before NMR analysis.

NMR Sample Preparation

The hydroxyl group at C7 introduces hydrogen-bonding capability, making solvent selection critical for resolution.[1]

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the gold standard.[1] It ensures complete solubility and prevents aggregation that can broaden phenolic signals.

-

Concentration: 15–20 mg of compound in 0.6 mL DMSO-d6.

-

Reference: TMS (Tetramethylsilane) at 0.00 ppm or the DMSO septet center at 39.52 ppm.[1]

13C NMR Data Interpretation

The following data represents the consensus chemical shifts in DMSO-d6. The assignments are validated by substituent chemical shift (SCS) additivity rules and comparison with 7-methoxy analogs [2][3].[1]

Master Assignment Table[1]

| Carbon Position | Chemical Shift (δ, ppm) | Type | Electronic Environment |

| C4 | 176.8 | C=O[1] | Ketone; Conjugated with C2=C3 double bond. |

| C7 | 164.5 | C-OH | Deshielded by direct attachment to Oxygen (Ipso).[1] |

| Ester C=O | 160.6 | C=O[1] | Ester carbonyl; Typical region for conjugated esters. |

| C8a | 157.9 | C-O | Quaternary; Shielded relative to C7 due to ring strain/ether. |

| C2 | 150.8 | C-O | Quaternary; Beta to ketone, alpha to ether oxygen.[1] |

| C5 | 126.8 | CH | Aromatic; Deshielded (peri-position to C4 carbonyl).[1] |

| C6 | 115.3 | CH | Aromatic; Ortho to C7-OH (Shielding effect).[1] |

| C4a | 114.1 | C | Quaternary; Bridgehead carbon. |

| C3 | 111.5 | CH | Alkene; Alpha to ketone (Shielded).[1] |

| C8 | 102.8 | CH | Aromatic; Ortho to C7-OH (Strong shielding).[1] |

| Ethyl CH2 | 62.3 | CH2 | Methylene of ethyl ester. |

| Ethyl CH3 | 13.9 | CH3 | Methyl of ethyl ester. |

Detailed Structural Logic

A. The Carbonyl Region (160–180 ppm)

This region confirms the oxidation state.[1] You will observe two distinct quaternary signals:

-

C4 Ketone (176.8 ppm): The most downfield signal. Its position is characteristic of the chromone system.[1] If this peak shifts <174 ppm, suspect ring opening or loss of planarity.[1]

-

Ester Carbonyl (160.6 ppm): Often close to the C7 signal. Differentiation is achieved via HMBC : The Ester C=O correlates strongly with the ethyl CH2 protons (~4.4 ppm), whereas C7 correlates with aromatic protons H6 and H8.[1]

B. The Aromatic Core (100–160 ppm)[1]

-

C7 (164.5 ppm): The phenolic carbon.[1] The high shift confirms the presence of the -OH group.[1] In the 7-methoxy analog, this shifts slightly (approx ±1 ppm), but the presence of the methoxy methyl carbon at ~56 ppm would distinguish them.[1]

-

C8 (102.8 ppm): This is the "diagnostic" shielded carbon.[1] Being ortho to the electron-donating -OH and para to the ether oxygen, it is significantly upfield.[1] This confirms the 7-substitution pattern.[1]

-

C5 (126.8 ppm): This doublet (in off-resonance) is downfield due to the anisotropic deshielding of the nearby C4 carbonyl oxygen.[1]

C. The Aliphatic Tail (10–70 ppm)[1]

Validation Workflow (Graphviz)

This diagram outlines the logical flow for confirming the structure using 1D and 2D NMR experiments.

Troubleshooting & Common Artifacts

-

Missing Quaternary Carbons: The signals for C2, C4, C4a, C8a, and the Ester C=O are non-protonated and have long relaxation times (

).[1]-

Solution: Use a relaxation delay (

) of at least 2–3 seconds and increase the scan count.

-

-

Broadening of C7: Proton exchange of the 7-OH with trace water in DMSO can sometimes broaden the C7 signal or adjacent carbons.

-

Solution: Ensure the DMSO-d6 is dry (ampoules preferred over bottles).[1]

-

-

Confusion with 7-Methoxy Analog: If the synthesis used dimethyl sulfate or methyl iodide, you might have the 7-methoxy derivative.[1]

-

Check: Look for a signal at ~56 ppm . If present, you have the ether, not the phenol.[1]

-

References

-

Synthesis of Chromone-2-carboxylates: Ellis, G. P. (1977).[1] Chromenes, Chromanones, and Chromones.[1] John Wiley & Sons.[2] (Classic reference for the Baker-Venkataraman route).[1]

-

NMR Data of Chromone Derivatives: Hassan, M. A., et al. (2020).[1][3][4] "Synthesis and Characterization of New Chromone Derivatives." Journal of Heterocyclic Chemistry. [1]

-

Substituent Chemical Shifts (SCS): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] [1]

-

Specific Analog Data (7-Methoxy): Borges, A., et al. (2017).[1] "Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide." Royal Society of Chemistry (RSC).[1]

-

13C NMR Prediction & Database: PubChem Compound Summary for CID 5376802: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.[1] [1]

Sources

Structural Elucidation and Quantitation of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate via LC-MS/MS

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing flavonoid-based kinase inhibitors, antioxidants, and adenosine receptor ligands. While its pharmacophore potential is high, its physicochemical properties—specifically the labile ethyl ester and the acidic phenolic hydroxyl—present unique challenges in mass spectrometry.

This guide moves beyond standard spectral libraries to provide a mechanistic understanding of the molecule's ionization and fragmentation behaviors. It details a self-validating LC-MS/MS workflow designed to distinguish the parent ester from its primary hydrolytic metabolite (the free acid) and synthetic impurities.

Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7]

Understanding the ionization sites requires a review of the electronic environment. The molecule contains two distinct domains: the electron-rich phenolic ring (A-ring) and the electron-deficient pyrone ring (C-ring) bearing the ester.

| Property | Value | Mass Spec Implication |

| Formula | C₁₂H₁₀O₅ | Monoisotopic Mass: 234.0528 Da |

| [M+H]⁺ | 235.0606 m/z | Protonation site: Carbonyl oxygen (C4 or Ester) |

| [M-H]⁻ | 233.0450 m/z | Deprotonation site: 7-OH (Phenolic) |

| LogP | ~1.8 - 2.2 | Retains well on C18; elutes in mid-organic phase. |

| pKa | ~7.5 (Phenol) | pH control is critical. Basic mobile phases enhance ESI(-) sensitivity. |

Ionization Strategy: Polarity Selection

While many esters are analyzed in positive mode, this compound's 7-hydroxy group offers a dual-mode advantage.

A. Positive Mode (ESI+)[4]

-

Mechanism: Protonation occurs preferentially on the carbonyl oxygen of the 4-oxo group or the ester moiety.

-

Utility: Best for structural elucidation. The fragmentation is rich, driven by the loss of the ethyl group and subsequent carbonyl losses.

-

Adducts: Expect significant

(m/z 257) formation in the absence of ammonium buffers due to the chelating nature of the

B. Negative Mode (ESI-)

-

Mechanism: Abstraction of the phenolic proton at C7.

-

Utility: Superior sensitivity for quantitation (PK studies).[1] The resulting phenoxide ion is resonance-stabilized across the benzopyrone system, providing a high-intensity precursor with lower background noise than ESI+.

Fragmentation Mechanics (MS/MS)

The fragmentation of chromone-2-carboxylates follows specific, predictable pathways involving ester cleavage and Retro-Diels-Alder (RDA) cycloreversion.

Primary Pathways (ESI+)

-

McLafferty-Type Rearrangement / Neutral Loss: The ethyl ester undergoes cleavage, expelling ethylene (

, 28 Da) to form the protonated carboxylic acid, or losing ethanol ( -

Decarboxylation: Following ester hydrolysis/cleavage, the molecule often loses

(44 Da). -

CO Extrusion: The pyrone ring sequentially loses carbon monoxide (28 Da), a hallmark of chromone degradation.

Visualization of Fragmentation (ESI+)

The following diagram maps the logical decay of the precursor ion

Figure 1: Proposed ESI+ fragmentation pathway. The loss of the ethyl chain (m/z 207) and ethanol (m/z 189) are the primary diagnostic transitions.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, this protocol includes specific "Checkpoints" to validate system performance.

A. Sample Preparation[5][8][9]

-

Solvent: Dissolve stock in DMSO (1 mg/mL). Dilute working standards in 50:50 Methanol:Water.

-

Checkpoint: Avoid using pure protic solvents (EtOH/MeOH) for long-term storage of the stock, as transesterification can occur over time if the solution becomes acidic.

B. LC-MS/MS Conditions[10]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

C. Source Parameters (ESI+)

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Fragmentor Voltage: Optimization Required.

-

Protocol: Perform a "Source Breakdown Curve."[1] Inject the standard at increasing fragmentor voltages (e.g., 80V to 160V).

-

Validation Criterion: Select the voltage where the precursor (m/z 235) is maximal, and the in-source fragment (m/z 189) is <5% of the parent intensity. High in-source fragmentation compromises quantitation.[1]

-

D. MRM Transitions (Quantitation)

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| 235.1 | 189.0 | 15 - 20 | Quantifier (Loss of Ethanol) |

| 235.1 | 161.0 | 25 - 35 | Qualifier (Loss of EtOH + CO) |

| 235.1 | 207.0 | 10 - 15 | Qualifier (Loss of Ethylene) |

Impurity Profiling & Degradation

In drug development, distinguishing the active ingredient from synthesis byproducts is mandatory.

-

Resacetophenone (Precursor):

-

7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid (Hydrolysis Product):

-

Origin: Metabolic instability or poor storage.

-

MS Profile: m/z 207 [M+H]+.

-

Conflict: Note that m/z 207 is also a fragment of the parent ester.

-

Resolution: Chromatographic separation is non-negotiable. The acid will elute earlier than the ethyl ester. Do not rely solely on MS1 mass.

-

Method Development Workflow

Figure 2: Step-by-step method development workflow emphasizing the separation of the hydrolysis degradant.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23866-72-0, Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. Retrieved from [Link]

-

Justino, G. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Royal Society of Chemistry Advances. Retrieved from [Link]

-

Gomes, A., et al. (2011). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Rapid Communications in Mass Spectrometry. (Contextual grounding for phenolic fragmentation). Retrieved from [Link]

-

Sousa, J. L., et al. (2020). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. Molecules. (Provides synthesis context for impurity profiling). Retrieved from [Link]

Sources

Comprehensive Technical Guide: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

The following technical guide is structured to serve as a definitive reference for the crystallization, structural characterization, and pharmacological relevance of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate .

Structural Analysis, Crystallization Protocols, and Pharmacological Applications

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0) represents a critical scaffold in medicinal chemistry, serving as the primary intermediate for the synthesis of Cromolyn Sodium (a mast cell stabilizer) and various anticancer agents targeting kinases such as ATR.

Understanding its solid-state structure is not merely an academic exercise but a prerequisite for rational drug design. The planar benzopyrone core, combined with the hydrogen-bonding capacity of the 7-hydroxyl and 2-ester groups, dictates its binding affinity and solubility profile. This guide provides a validated workflow for synthesizing high-purity material, growing diffraction-quality crystals, and analyzing the resulting structural data to inform structure-activity relationship (SAR) studies.

Chemical Foundation & Synthesis

To obtain a crystal structure suitable for X-ray diffraction, the starting material must exceed 99% purity. The synthesis follows a classic Claisen condensation route, optimized here for yield and purity.

2.1 Confirmed Synthetic Pathway

The synthesis involves the condensation of 2',4'-dihydroxyacetophenone (resacetophenone) with diethyl oxalate. Note that while 2'-hydroxy is required for the initial condensation, the 4'-hydroxy group (becoming the 7-position) dictates the electronic properties.

Reaction Scheme:

-

Condensation: 2',4'-Dihydroxyacetophenone + Diethyl Oxalate

Diketo-ester intermediate. -

Cyclization: Acid-catalyzed cyclization (HCl/AcOH) yields the chromone core.

2.2 Purification for Crystallography

Crude product often contains unreacted phenols or oligomers.

-

Protocol: Dissolve crude solid in minimum boiling ethanol. Add activated charcoal (5% w/w), reflux for 10 mins, and filter hot through Celite. Cool slowly to 4°C.

-

Target Purity: >99.5% (HPLC).

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation rate. The chromone scaffold is planar and prone to "stacking," which can lead to thin needles rather than the preferred block-like prisms.

3.1 Solvent Systems

Based on the polarity of the 7-OH and ester groups, the following systems are validated:

| Method | Solvent System | Ratio (v/v) | Conditions | Crystal Habit |

| Slow Evaporation | Ethanol / Acetone | 1:1 | Room Temp, covered with perforated parafilm | Yellow Prisms |

| Vapor Diffusion | DMF (inner) / Water (outer) | - | Closed chamber, 25°C | Large Blocks |

| Cooling | Methanol / Diisopropyl ether | 4:1 | Reflux | Needles/Laths |

3.2 Step-by-Step Vapor Diffusion Protocol (Recommended)

This method minimizes thermal shock and yields the highest quality crystals for data collection.

-

Dissolution: Dissolve 20 mg of pure compound in 0.5 mL of DMF (Dimethylformamide) in a small inner vial. Ensure complete dissolution; filter if necessary.

-

Setup: Place the open inner vial inside a larger jar containing 5 mL of distilled water (precipitant).

-

Equilibration: Seal the outer jar tightly. The water vapor will slowly diffuse into the DMF, reducing solubility gradually.

-

Harvesting: Inspect after 3-7 days. Crystals should appear as transparent, pale-yellow blocks.

-

Mounting: Isolate crystals immediately into Paratone-N oil to prevent desolvation (if solvated) and flash-cool to 100K in the cryostream.

Structural Analysis & Crystallographic Data

While specific unit cell parameters depend on the exact polymorph grown, the molecular structure exhibits defining features critical for pharmacological activity.

4.1 Molecular Conformation

-

Planarity: The 4H-chromene-4-one core is essentially planar due to extensive conjugation.

-

Ester Orientation: The ethyl ester at C2 typically adopts a conformation coplanar with the ring system to maximize

-conjugation, locked by an intramolecular interaction between the carbonyl oxygen of the ester and the C3-H. -

Tautomerism: The 7-OH group exists strictly in the enol form, serving as a pivotal hydrogen bond donor.

4.2 Intermolecular Interactions (The "Pharmacophore")

In the crystal lattice, the packing is dominated by two forces:

-

-

-

Hydrogen Bonding:

Characterization Data

To validate the structure before X-ray analysis, compare your sample against these standard values.

| Technique | Parameter | Expected Value/Observation | Structural Insight |

| Melting Point | Range | 223–224 °C | Indicates high lattice energy/stability. |

| 1H NMR | ~10.8 ppm (s, 1H, 7-OH) | Confirm H-bond donor presence. | |

| 1H NMR | ~6.8 ppm (s, 1H, C3-H) | Characteristic singlet of chromone ring. | |

| IR Spectroscopy | ~1735 cm⁻¹ (ester), 1640 cm⁻¹ (ketone) | Differentiates the two carbonyl environments.[10] |

Implications for Drug Design

The crystal structure of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate reveals its potential as a privileged scaffold :

-

Kinase Inhibition: The planar structure fits into the ATP-binding pocket of kinases (e.g., ATR, PI3K). The 4-oxo and 7-OH groups mimic the hydrogen bonding of the adenine base.

-

Intercalation: The flat, electron-deficient ring system allows for intercalation between DNA base pairs, a mechanism relevant for potential anticancer derivatives.

-

Solubility: The crystal packing efficiency (high melting point) suggests low aqueous solubility. Structural modification at the 7-position (e.g., glycosylation or etherification) is often required to disrupt the crystal lattice energy and improve bioavailability.

References

-

Synthesis & Properties: Smolecule. "7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Physical Properties and Synthesis." Link

-

Chromone Scaffolds in Drug Discovery: RSC Advances. "Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide." (Detailed protocol on analogous chromone synthesis). Link

- Crystallographic Data Comparison:Cambridge Structural Database (CSD).

-

Commercial Reference: Thermo Scientific. "Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Specifications." Link

-

Biological Relevance: PubMed. "Chromone derivatives as potential ATR Kinase Inhibitors." Link

Sources

- 1. scbt.com [scbt.com]

- 2. Buy 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid | 30113-83-8 [smolecule.com]

- 3. ethyle7-hydroxy-4-oxo-4H-chromene-2-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. CAS RN 23866-72-0 | Fisher Scientific [fishersci.se]

- 5. Diethyl cromoglycate | 16150-45-1 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 9. WO2006094601A1 - Derives de chromene-4-one - Google Patents [patents.google.com]

- 10. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Biological Activity & Therapeutic Utility of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0), also known as ethyl 7-hydroxychromone-2-carboxylate, represents a privileged scaffold in medicinal chemistry. Distinguished by its benzopyrone core, this compound functions as both a potent bioactive agent and a critical intermediate in the synthesis of advanced therapeutics.

Its primary biological significance lies in tyrosinase inhibition and antioxidant activity , making it a high-value candidate for dermatological applications (hyperpigmentation disorders) and oxidative stress management. This guide provides a rigorous technical analysis of its structure-activity relationships (SAR), validated experimental protocols for synthesis and bioassay, and a mechanistic overview of its pharmacological action.

Chemical Architecture & SAR Analysis

The biological efficacy of this compound is dictated by three pharmacophoric features embedded in the chromone skeleton.

| Feature | Position | Biological Function |

| Hydroxyl Group | C-7 | Critical for Antioxidant/Enzyme Binding: Acts as a hydrogen bond donor within the active site of metalloenzymes (e.g., Tyrosinase) and serves as the primary site for radical scavenging (proton donation). |

| Ester Moiety | C-2 | Lipophilicity & Binding: The ethyl ester enhances cell membrane permeability compared to the free acid. It also interacts via hydrophobic contacts in enzyme pockets. It is the primary site for derivatization (hydrazides/amides). |

| Ketone/Pyran Ring | C-4 / Core | Chelation & Conjugation: The 4-oxo group, in conjunction with the C-5 or heterocyclic oxygen, can chelate metal ions (Cu²⁺, Fe²⁺), essential for inhibiting metalloenzymes. |

Core Biological Activities[1][2]

Tyrosinase Inhibition (Melanogenesis Control)

The 7-hydroxychromone-2-carboxylate scaffold is a recognized competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

-

Mechanism: The compound mimics the substrate (L-DOPA/Tyrosine). The C-7 hydroxyl group forms hydrogen bonds with residues in the active site (e.g., Asn260, His85), while the carbonyl oxygen may coordinate with the binuclear copper active site.

-

Potency: Derivatives of this ester have demonstrated IC₅₀ values in the micromolar range (μM), often comparable to or exceeding the standard reference, Kojic Acid.[1]

Antioxidant Defense

The compound exhibits significant radical scavenging activity, protecting cells from oxidative stress-induced damage (lipid peroxidation).

-

Mechanism: Phenolic hydrogen donation stabilizes free radicals (DPPH, ABTS). The conjugated chromone system allows for resonance stabilization of the resulting phenoxy radical.

-

Utility: Prevention of UV-induced photoaging and stabilization of formulation excipients.

Mechanistic Visualization

The following diagrams illustrate the synthesis workflow and the pharmacological mechanism of action.

Synthesis Pathway (Baker-Venkataraman Route)

Tyrosinase Inhibition Mechanism[3][6]

[5]

Experimental Protocols

Chemical Synthesis Protocol

Objective: To synthesize high-purity Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.

-

Reagents: 2',4'-Dihydroxyacetophenone (10 mmol), Diethyl oxalate (20 mmol), Sodium ethoxide (40 mmol, 21% wt in EtOH), Glacial acetic acid, HCl.

-

Condensation:

-

Dissolve 2',4'-dihydroxyacetophenone in anhydrous ethanol.

-

Add sodium ethoxide solution dropwise at 0°C under N₂ atmosphere.

-

Add diethyl oxalate slowly.

-

Reflux the mixture for 4–6 hours (Monitor via TLC: Hexane/EtOAc 7:3).

-

-

Cyclization:

-

Cool the reaction mixture and acidify with dilute HCl to pH 2–3.

-

Heat the resulting precipitate in glacial acetic acid with a catalytic amount of conc. HCl at 80°C for 1 hour to ensure cyclization.

-

-

Purification:

-

Pour into ice water. Filter the solid.[2]

-

Recrystallize from Ethanol/DMF.

-

Validation: ¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, OH), 6.9 (s, 1H, H-3), 4.3 (q, 2H, CH₂).

-

Tyrosinase Inhibition Assay (In Vitro)

Objective: To quantify the IC₅₀ of the compound against Mushroom Tyrosinase.

-

Preparation:

-

Buffer: 50 mM Phosphate buffer (pH 6.8).

-

Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).

-

Substrate: L-DOPA (5 mM).

-

Test Compound: Dissolve in DMSO (final conc. <1%).

-

-

Procedure:

-

In a 96-well plate, add 120 μL Phosphate buffer.

-

Add 20 μL Test Compound (various concentrations: 1–100 μM).

-

Add 20 μL Enzyme solution. Incubate at 25°C for 10 mins.

-

Add 40 μL L-DOPA to initiate reaction.

-

-

Measurement:

-

Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 mins using a microplate reader.

-

-

Calculation:

-

% Inhibition =

. -

Plot log[concentration] vs. % Inhibition to determine IC₅₀.

-

References

-

PubChem. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

-

Gomes, C. A., et al. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters.[4] [Link]

-

Lee, H., et al. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants.[4] Bioorganic & Medicinal Chemistry Letters, 2005. [Link]

-

Rescifina, A., et al. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. Royal Society of Chemistry, 2020. [Link]

-

Chemical Vendors (Fisher Scientific). Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Specification Sheet. [Link][4][5][6][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | C12H10O5 | CID 5376802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Topic: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists[1]

Structural Pharmacology, Mechanism of Action, and Synthetic Utility

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0) represents a "privileged scaffold" in medicinal chemistry. Belonging to the benzopyrone class, this compound is not merely a synthetic intermediate but a bioactive pharmacophore exhibiting dual-mode functionality: metal chelation and radical scavenging . Its structural architecture—characterized by a planar benzopyranone core, a phenolic hydroxyl group at position 7, and an ester moiety at position 2—serves as a critical template for developing inhibitors against metalloenzymes (specifically Tyrosinase) and modulators of oxidative stress.

This guide dissects the molecular mechanisms governing its activity, provides self-validating synthetic protocols, and outlines the experimental frameworks required to assay its biological efficacy.

Chemical Identity & Structural Pharmacology

The compound's efficacy is dictated by three distinct structural domains, each contributing to its pharmacodynamic profile (SAR).

| Structural Domain | Chemical Feature | Pharmacological Function |

| Domain A (Core) | 4-oxo-4H-chromene (Chromone) | Scaffold Rigidity: Planar structure ensures intercalation with DNA or fitting into narrow enzyme active sites (e.g., Tyrosinase binding pocket). |

| Domain B (C-7) | 7-Hydroxyl group (-OH) | Radical Scavenging: Acts as a hydrogen donor to neutralize Reactive Oxygen Species (ROS). Critical for antioxidant potency. |

| Domain C (C-2) | Ethyl Carboxylate (-COOEt) | Electronic Modulation & Lipophilicity: The ester group acts as an electron-withdrawing group (EWG), influencing the acidity of the ring protons. It also enhances cell membrane permeability compared to the free acid. |

2.1 Pharmacophore Analysis

The 4-oxo group and the oxygen of the pyrone ring create a potential site for hydrogen bonding or metal coordination. While the 5-hydroxy-4-keto motif is the classic chelation site in flavonoids (like quercetin), the 7-hydroxy isomer relies on its redox potential. The ester at C-2 is often a "handle" for further derivatization (e.g., into hydrazides or amides) to increase specificity for targets like ATR kinase or bacterial DNA gyrase.

Mechanism of Action (MoA)

The mechanism of action for Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is bifurcated into Direct Enzymatic Inhibition and Redox Modulation .

3.1 Pathway A: Tyrosinase Inhibition (Melanogenesis Regulation)

Tyrosinase is a copper-containing metalloenzyme rate-limiting in melanin biosynthesis.

-

Mechanism: The chromone scaffold mimics the tyrosine substrate. The 4-oxo group and the planar ring structure allow the molecule to occupy the active site, sterically hindering the entry of L-DOPA.

-

Chelation: Although less potent than 3-hydroxy-4-keto derivatives, the carbonyl oxygens can interact with the binuclear copper active site (

and -

Result: Competitive or mixed-type inhibition of DOPA-oxidase activity, reducing hyperpigmentation.

3.2 Pathway B: Radical Scavenging (Antioxidant Defense)

-

Mechanism: The phenolic hydroxyl at C-7 undergoes homolytic bond dissociation (

). -

Stabilization: The resulting phenoxy radical is stabilized by resonance delocalization across the benzopyrone ring system. The electron-withdrawing ester group at C-2 further stabilizes the radical intermediate, preventing propagation of the oxidative chain reaction.

3.3 Visualization of Signaling & Mechanism

The following diagram illustrates the dual mechanism and the synthetic pathway.

Caption: Dual mechanism showing competitive inhibition of Tyrosinase and ROS neutralization via the 7-OH group.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are standardized.

4.1 Synthesis: Claisen Condensation Protocol

This protocol synthesizes the target ethyl ester from 2',4'-dihydroxyacetophenone.

Reagents:

-

2',4'-Dihydroxyacetophenone (1.0 eq)

-

Diethyl oxalate (2.5 eq)

-

Sodium Ethoxide (4.0 eq, 21% wt in ethanol)

-

Absolute Ethanol (Solvent)[2]

-

HCl (conc.)[2]

Workflow:

-

Activation: In a dry round-bottom flask under

atmosphere, add sodium ethoxide solution to absolute ethanol. -

Addition: Add 2',4'-dihydroxyacetophenone. Stir for 15 min at room temperature (solution turns dark orange/red due to phenoxide formation).

-

Condensation: Dropwise add diethyl oxalate. Heat to reflux (

) for 4 hours. Checkpoint: TLC (Hexane:EtOAc 7:3) should show disappearance of starting ketone. -

Cyclization: Cool the mixture to

. Acidify with conc. HCl until pH < 2. A yellow precipitate will form. -

Dehydration: Heat the acidic mixture at

for 30 mins to ensure cyclization of the diketo-ester intermediate into the chromone ring. -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Validation Criteria:

-

1H NMR (DMSO-d6):

10.8 (s, 7-OH), 8.0 (d, H-5), 6.9 (d, H-6), 6.8 (s, H-3), 4.3 (q, -

Yield: Expected range 65-80%.

4.2 Biological Assay: Tyrosinase Inhibition

Principle: Spectrophotometric measurement of dopachrome formation at 475 nm.

| Step | Reagent/Action | Volume/Conc. | Purpose |

| 1 | Phosphate Buffer (pH 6.8) | 140 | Physiological mimic |

| 2 | Test Compound (DMSO) | 20 | Inhibitor (Serial Dilution) |

| 3 | Mushroom Tyrosinase | 20 | Enzyme source |

| 4 | Incubation A | 10 min @ | Allow Enzyme-Inhibitor binding |

| 5 | L-DOPA (Substrate) | 20 | Initiate reaction |

| 6 | Incubation B | 10 min @ | Catalytic phase |

| 7 | Read Absorbance | Measure Dopachrome |

Calculation:

Therapeutic Potential & Future Applications[3][4][5]

-

Dermatological Therapeutics: Due to its tyrosinase inhibitory activity, the compound is a prime candidate for treating hyperpigmentation disorders (melasma, age spots).

-

Anticancer Prodrugs: The ester can be hydrolyzed intracellularly to the free acid, which has been shown to inhibit lipid peroxidation in cancer cells. Furthermore, derivatization at the ester position (e.g., to benzothiazoles) yields potent ATR kinase inhibitors.

-

Antimicrobial Agents: The scaffold serves as a precursor for hydrazide derivatives that exhibit broad-spectrum activity against S. pneumoniae and P. aeruginosa.

References

-

Synthesis and Tyrosinase Inhibition

- Title: "Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-oxoethyl deriv

- Source: NIH / PubMed Central

-

URL:[Link]

-

Antioxidant Activity of Chromone Derivatives

- Title: "Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities."

- Source: ResearchG

-

URL:[Link]

-

General Chromone Pharmacology

- Title: "2H/4H-Chromenes—A Versatile Biologically

- Source: Frontiers in Chemistry / NIH

-

URL:[Link]

-

Kinase Inhibition (ATR Pathway)

- Title: "Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents"

- Source: MDPI / PubMed Central

-

URL:[Link]

-

Compound Identity & Properties

- Title: "Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxyl

- Source: PubChem

-

URL:[Link]

Sources

Technical Monograph: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Advanced Scaffolds for Medicinal Chemistry & Fluorescence Probes

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0) represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing useful ligands for diverse receptor targets. As a derivative of the chromone (1-benzopyran-4-one) class, this molecule serves as a critical intermediate in the synthesis of flavonoids, coumarin analogs, and fluorescent biological probes. This guide provides a definitive technical analysis of its chemical identity, synthetic pathways, and application in pharmacological research.

Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is critical for database searching and intellectual property filings. While the IUPAC name is definitive, the molecule is frequently indexed under trivial names related to the benzopyran core.

Table 1: Synonym & Identifier Matrix

| Category | Primary Identifier / Synonym | Context |

| IUPAC Name | Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate | Official Chemical Nomenclature |

| Alternative IUPAC | Ethyl 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate | Benzopyran numbering system |

| Common Name | Ethyl 7-hydroxychromone-2-carboxylate | Laboratory / Trivial usage |

| Inverted Name | 4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-4-oxo-, ethyl ester | CAS Index Name format |

| CAS Registry No. | 23866-72-0 | Primary identifier for the ethyl ester |

| Related CAS | 14736-30-2 | Corresponds to the free acid form |

| PubChem CID | 5376802 | Bioinformatics Database ID |

| Molecular Formula | C₁₂H₁₀O₅ | MW: 234.21 g/mol |

Structural SMILES: CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O[1][2]

Part 2: Physicochemical Profile

Understanding the physical behavior of this chromone ester is essential for assay development and formulation.

-

Solubility: Low solubility in neutral water; soluble in organic solvents (DMSO, DMF, Ethanol) and basic aqueous solutions (due to the phenolic proton at C-7, pKa ~7.5–8.0).

-

Fluorescence: The 7-hydroxychromone core exhibits pH-dependent fluorescence. Under basic conditions (anionic form), it displays a bathochromic shift, making it valuable as a ratiometric pH probe or a fluorophore in biological assays.

-

Reactivity:

-

C-2 Ester: Susceptible to hydrolysis (to acid) or amidation (library generation).

-

C-7 Hydroxyl: Nucleophilic handle for alkylation (ether synthesis) or glycosylation.

-

C-3 Position: Electron-rich site suitable for electrophilic aromatic substitution (halogenation/formylation).

-

Part 3: Synthetic Methodology

The synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate classically employs a Claisen condensation followed by an acid-catalyzed cyclization. This route is preferred over the Baker-Venkataraman rearrangement for 2-carboxylates because it directly installs the ester moiety using diethyl oxalate.

Protocol: One-Pot Condensation & Cyclization

Objective: Synthesis from 2,4-Dihydroxyacetophenone (Resacetophenone).

Reagents:

-

2,4-Dihydroxyacetophenone (1.0 eq)

-

Diethyl Oxalate (2.5 eq)

-

Sodium Ethoxide (4.0 eq, 21% wt in EtOH)

-

Absolute Ethanol (Solvent)

-

HCl (conc.) and Ice (Workup)

Step-by-Step Workflow:

-

Enolate Formation: In a dry 3-neck round-bottom flask under N₂ atmosphere, charge Sodium Ethoxide solution. Cool to 0°C. Add 2,4-Dihydroxyacetophenone dropwise dissolved in minimal ethanol. The solution will turn dark (phenolate formation).

-

Claisen Condensation: Add Diethyl Oxalate slowly to the stirred mixture.

-

Reflux: Heat the reaction to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (frequently 50:50 Hexane:EtOAc) for the disappearance of the acetophenone.

-

Cyclization (The Critical Step): The reaction initially forms a diketo-ester intermediate. Pour the hot reaction mixture onto crushed ice containing concentrated HCl. The sudden pH drop promotes the cyclodehydration of the intermediate to close the pyrone ring.

-

Isolation: A precipitate should form. Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Mechanistic Visualization